molecular formula C11H14N2S2 B8281323 N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide

N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide

Cat. No. B8281323
M. Wt: 238.4 g/mol
InChI Key: CJDIUYZQGNXWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (11 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyrid-3-yl)-tetrahydrothiophen-2-carbodithioate (14.3 g) in ethanol (50 cc), kept at a temperature of about 20° C. The solution is subsequently stirred for 5 hours at the same temperature and then cooled to 0° C. The resulting crystals are filtered off, washed with ethanol (8 cc) and then twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at 20° C. The product thus obtained (7.2 g) is dissolved in boiling ethanol (35 cc); decolourising charcoal (0.4 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 1 hour at a temperature of about 5° C. The resulting crystals are filtered off, washed with ethanol (5 cc) and then twice with diisopropyl ether (14 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 40° C. N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide (5.8 g), melting at 133° C., is thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:14]([S:16]C)=S)[CH2:13][CH2:12][CH2:11][S:10]2)[CH:4]=1.C>C(O)C>[CH3:1][NH:2][C:14]([C:9]1([C:5]2[CH:4]=[N:3][CH:8]=[CH:7][CH:6]=2)[CH2:13][CH2:12][CH2:11][S:10]1)=[S:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
14.3 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1(SCCC1)C(=S)SC
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is subsequently stirred for 5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at a temperature of about 20° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed with ethanol (8 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at 20° C
CUSTOM
Type
CUSTOM
Details
The product thus obtained (7.2 g)
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
FILTRATION
Type
FILTRATION
Details
is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is then cooled for 1 hour at a temperature of about 5° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed with ethanol (5 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with diisopropyl ether (14 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 40° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC(=S)C1(SCCC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.